(2E)-2-{[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one
Description
2-{(E)-1-[5-(2,5-DIMETHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-BENZOTHIOPHEN-3(2H)-ONE is an organic compound that features a benzothiophene core with various substituents
Properties
Molecular Formula |
C21H15NO4S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2E)-2-[[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C21H15NO4S/c1-12-10-17(22(24)25)13(2)9-16(12)18-8-7-14(26-18)11-20-21(23)15-5-3-4-6-19(15)27-20/h3-11H,1-2H3/b20-11+ |
InChI Key |
UFBJUBPYXAEIBH-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)/C=C/3\C(=O)C4=CC=CC=C4S3 |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-1-[5-(2,5-DIMETHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-BENZOTHIOPHEN-3(2H)-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenes and appropriate reagents.
Introduction of the Furyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Addition of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.
Final Assembly: Condensation reactions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furyl or benzothiophene moieties.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired transformation.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often investigated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug Development: The compound may be explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
Materials Science: The compound could be used in the development of organic semiconductors, dyes, or other functional materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-{(E)-1-[5-(2,5-DIMETHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-BENZOTHIOPHEN-3(2H)-ONE: can be compared with other benzothiophene derivatives, furyl compounds, and nitroaromatic compounds.
Uniqueness
Structural Features: The combination of benzothiophene, furyl, and nitro groups in a single molecule may impart unique chemical and biological properties.
Applications: Its specific structure may make it particularly suitable for certain applications in medicinal chemistry or materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
